molecular formula C24H26FN3O3 B11176918 N-(3-fluorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide

N-(3-fluorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide

Cat. No.: B11176918
M. Wt: 423.5 g/mol
InChI Key: CKVOSPNYGPIWLO-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a piperidinyl carbonyl group, and a pyrrolidinyl benzamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 3-fluorophenylamine, which is then reacted with 4-methylpiperidine to form the piperidinyl intermediate. This intermediate is further reacted with a benzoyl chloride derivative to introduce the benzamide group. The final step involves the cyclization of the intermediate to form the pyrrolidinyl ring under controlled conditions, such as specific temperatures and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

N-(3-fluorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide
  • N-(3-bromophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide
  • N-(3-methylphenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide

Uniqueness

The presence of the fluorophenyl group in N-(3-fluorophenyl)-4-{4-[(4-methylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzamide imparts unique chemical and biological properties, such as increased stability and specific binding affinities, distinguishing it from its analogs with different substituents.

Properties

Molecular Formula

C24H26FN3O3

Molecular Weight

423.5 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-[4-(4-methylpiperidine-1-carbonyl)-2-oxopyrrolidin-1-yl]benzamide

InChI

InChI=1S/C24H26FN3O3/c1-16-9-11-27(12-10-16)24(31)18-13-22(29)28(15-18)21-7-5-17(6-8-21)23(30)26-20-4-2-3-19(25)14-20/h2-8,14,16,18H,9-13,15H2,1H3,(H,26,30)

InChI Key

CKVOSPNYGPIWLO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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